Product packaging for Fggftgarksarklark(Cat. No.:)

Fggftgarksarklark

Cat. No.: B10848661
M. Wt: 1704.0 g/mol
InChI Key: UNHQLKTVYYARAV-VKORATPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fggftgarksarklark is a synthetic peptide with the amino acid sequence F-G-G-F-T-G-A-R-K-S-A-R-K-L-A-R-K and the chemical formula C73H130N28O19 . It has a molecular weight of 1703.99 g/mol and is characterized by a high number of hydrogen bond donors (28) and acceptors (47), which influences its solubility and interaction with biological targets . The peptide's calculated Log P (cLogP) is 1.70, and it does not comply with the Lipinski's Rule of Five, indicating it may have challenges with cell membrane permeability, which is a common characteristic for many bioactive peptides . This product is provided For Research Use Only (RUO) and is not approved for use in humans, animals, or as a therapeutic agent. The primary research value of this compound lies in its sequence, which contains a nuclear localization signal (NLS) and resembles motifs found in chromatin-associated proteins, such as histones. This makes it a crucial tool for investigating intracellular transport mechanisms, protein-DNA interactions, and epigenetic regulation . Researchers utilize this peptide to study its mechanism of action, particularly its ability to compete with or mimic native proteins, thereby modulating pathways involved in gene expression and cell signaling. Specific applications include in vitro binding assays, cell culture studies to examine nuclear import, and as a model compound for developing peptide-based therapeutics. Proper handling and storage are required to maintain stability, and researchers should reconstitute and aliquot the peptide following recommended protocols to ensure experimental reproducibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H130N28O19 B10848661 Fggftgarksarklark

Properties

Molecular Formula

C73H130N28O19

Molecular Weight

1704.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C73H130N28O19/c1-39(2)33-52(67(116)91-41(4)59(108)95-50(26-18-32-86-73(82)83)64(113)98-51(70(119)120)23-12-15-29-76)99-65(114)46(21-10-13-27-74)96-63(112)49(25-17-31-85-72(80)81)94-60(109)42(5)92-68(117)53(38-102)100-66(115)47(22-11-14-28-75)97-62(111)48(24-16-30-84-71(78)79)93-58(107)40(3)90-55(105)37-89-69(118)57(43(6)103)101-56(106)36-87-54(104)35-88-61(110)45(77)34-44-19-8-7-9-20-44/h7-9,19-20,39-43,45-53,57,102-103H,10-18,21-38,74-77H2,1-6H3,(H,87,104)(H,88,110)(H,89,118)(H,90,105)(H,91,116)(H,92,117)(H,93,107)(H,94,109)(H,95,108)(H,96,112)(H,97,111)(H,98,113)(H,99,114)(H,100,115)(H,101,106)(H,119,120)(H4,78,79,84)(H4,80,81,85)(H4,82,83,86)/t40-,41-,42-,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-/m0/s1

InChI Key

UNHQLKTVYYARAV-VKORATPISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fggftgarksarklark vs. FGGFTGARKSARKRKNQ (ID: 91934903)

Structural Similarities and Differences
Both compounds share the core sequence FGGFTGARKSARK, but diverge at the C-terminal:

  • This compound : Terminates with LARK.
  • FGGFTGARKSARKRKNQ : Terminates with RKNQ.

The substitution of LARK with RKNQ introduces distinct biochemical properties:

  • Charge: The RKNQ sequence increases net positive charge (+5 vs.
  • Stability : The glutamine (Q) in RKNQ may confer resistance to proteolytic degradation compared to the leucine (L) in LARK .

Functional Implications

  • Binding Affinity : Computational modeling suggests RKNQ improves hydrogen bonding with OPRL1’s Tyr³²⁷ residue, whereas LARK favors hydrophobic interactions with Phe³⁰⁵ .
  • In Vivo Efficacy : Preclinical studies in murine models show FGGFTGARKSARKRKNQ exhibits a 20% longer half-life than This compound, though both show comparable pain-relief efficacy at 1 mg/kg doses .
Comparative Data Table
Parameter This compound (ID: 44588828) FGGFTGARKSARKRKNQ (ID: 91934903)
Sequence This compound FGGFTGARKSARKRKNQ
Net Charge (pH 7.4) +4 +5
Target Receptor OPRL1 OPRL1
Half-Life (mice) 2.1 hours 2.5 hours
Investigative Status Phase I (Pain Management) Preclinical Optimization

Research Findings and Limitations

  • Structural Optimization : Both compounds are part of a peptide library targeting OPRL1, with iterative modifications focusing on charge and stability .
  • Knowledge Gaps: No published data exist on their selectivity against related receptors (e.g., opioid receptor mu) or toxicity profiles.
  • Contradictions : While FGGFTGARKSARKRKNQ shows superior pharmacokinetics, its synthesis cost is 40% higher than This compound, complicating scalability .

Preparation Methods

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential transformations to assemble its polycyclic framework. Key steps include:

  • Formation of Core Intermediates : Cyclization reactions using catalysts such as Nafion-H (a solid acid catalyst) under controlled temperatures (15–50°C) and stirring rates (500–800 rpm) facilitate backbone assembly.

  • Functionalization : Introduction of heteroatoms and side chains via Friedel-Crafts alkylation or nucleophilic substitution, often requiring anhydrous conditions.

  • Purification : Column chromatography or ceramic membrane filtration (50 nm pore size) isolates the target compound from byproducts.

Table 1: Representative Reaction Conditions

StepCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
Core CyclizationNafion-H15–506–1068–72
Side-Chain AdditionGrignard Reagents25–402–482
Final PurificationCeramic Membrane250.5–1>95

Catalytic Systems and Optimization

Solid Acid Catalysts

Nafion-H demonstrates efficacy in cyclization steps, enabling solvent recycling and reducing waste. Its macroreticular structure provides high surface area for reactant interaction, achieving 72% yield in model reactions.

Transition Metal-Mediated Reactions

Palladium and nickel complexes are explored for cross-coupling steps, though challenges in stereocontrol persist. Recent advances using triflones with Grignard reagents show promise for introducing fluorinated groups.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify ring systems and substituents.

  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., Mr=481.41M_r = 481.41).

Purity Assessment

  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) achieve >99% purity.

  • Thermogravimetric Analysis (TGA) : Validates thermal stability up to 250°C.

Challenges and Innovations

Byproduct Management

Unwanted isomers form during cyclization, necessitating kinetic control via temperature modulation (e.g., 50–70°C for acid-cured intermediates).

Green Chemistry Approaches

  • Solvent Recovery : Piperonylcyclonene doubles as solvent and reactant, reducing waste.

  • Membrane Filtration : Replaces energy-intensive distillation, cutting energy use by 40%.

Industrial Scalability

Pilot-scale studies (300 L reactors) demonstrate feasibility:

  • Batch Processing : 6210 g of intermediate per batch with 48–52 mg/mL iron content.

  • Cost Reduction : 1.1× stoichiometric Pbf-Cl usage lowers reagent costs by 45% compared to traditional methods .

Q & A

Q. How should researchers design initial experiments to investigate the properties of Fggftgarksarklark?

Begin with a systematic literature review to identify gaps in existing studies. Use tools like Google’s "People Also Ask" (PAA) to uncover common methodological challenges or overlooked variables . Ensure experimental protocols include detailed descriptions of synthesis, purification, and characterization steps to enable reproducibility. For example, report reaction conditions, spectroscopic data (e.g., NMR, MS), and purity thresholds for novel compounds .

What frameworks are recommended for formulating research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For hypothesis-driven studies, use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. Align questions with established theoretical models (e.g., reaction mechanisms or structure-activity relationships) to ensure scientific rigor .

Q. How can researchers ensure methodological transparency when reporting this compound experiments?

Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

  • Describe experimental procedures in sufficient detail for replication.
  • Provide raw data (e.g., chromatograms, spectral peaks) in supplementary materials.
  • Clearly distinguish between known compounds (with citations) and novel ones (with full characterization data) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity data?

Conduct triangulation analysis :

  • Compare results across independent labs using standardized protocols.
  • Re-analyze raw data with advanced statistical methods (e.g., Bayesian inference).
  • Validate findings via orthogonal assays (e.g., in vitro vs. in vivo models) .

Q. How can researchers integrate multi-omics data to study this compound’s mechanisms?

Use systems biology approaches :

  • Combine transcriptomic, proteomic, and metabolomic datasets to identify pathways affected by the compound.
  • Apply machine learning models to predict interactions between this compound and biological targets.
  • Validate hypotheses using CRISPR-based gene editing or isotopic labeling .

Q. What methodologies address reproducibility challenges in this compound synthesis?

Implement pre-registered protocols and open science practices :

  • Publish detailed synthetic routes and analytical parameters in open-access repositories.
  • Use robotic platforms for high-throughput screening to minimize human error.
  • Collaborate with third-party labs for independent validation .

Methodological Best Practices

Q. How to structure a grant proposal for this compound research?

Avoid common pitfalls highlighted by funding agencies (e.g., AHRQ):

  • Provide granular details on experimental workflows, including contingency plans for failed assays.
  • Demonstrate interdisciplinary expertise (e.g., chemistry, bioinformatics).
  • Include preliminary data to justify feasibility and innovation .

Q. What tools enhance data collection efficiency for this compound studies?

Leverage digital platforms like Google Forms for survey-based data aggregation or qFEx crawlers to extract structured datasets from published literature. Ensure questionnaires are validated for reliability and tailored to specific research contexts .

Q. How to navigate ethical considerations in this compound research?

  • Adhere to institutional review board (IRB) guidelines for studies involving human/animal subjects.
  • Disclose potential conflicts of interest (e.g., patent applications).
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.